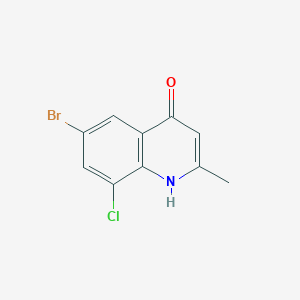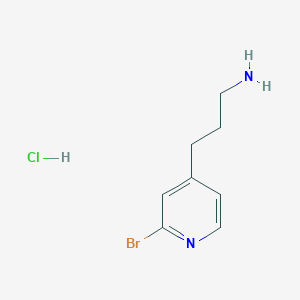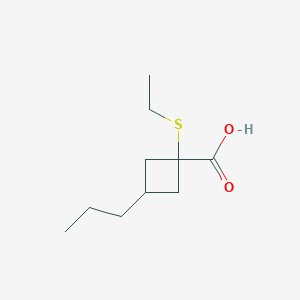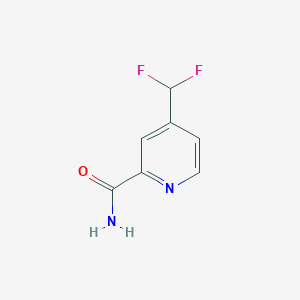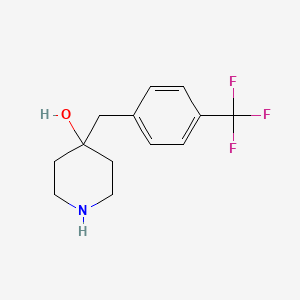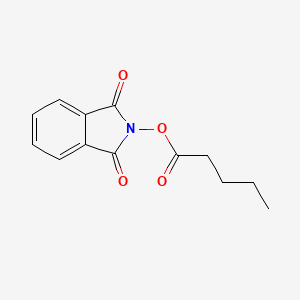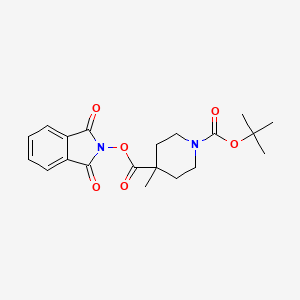
1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 4-methylpiperidine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Isoindole Moiety: The isoindole moiety is attached through a condensation reaction with an appropriate isoindole precursor.
Final Assembly: The final compound is assembled through esterification or amidation reactions to introduce the dicarboxylate groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methylpiperidine-1-carboxylate
Uniqueness: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both isoindole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C20H24N2O6 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-11-9-20(4,10-12-21)17(25)28-22-15(23)13-7-5-6-8-14(13)16(22)24/h5-8H,9-12H2,1-4H3 |
InChIキー |
JIGBXRGVMNETMY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



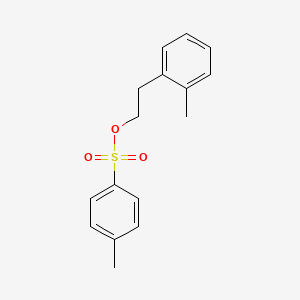

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
